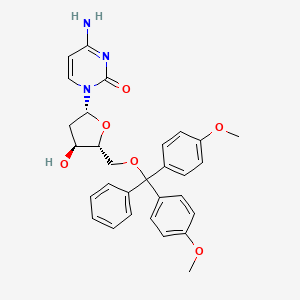

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

説明

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxycytidine (DMTr-dC) is a protected nucleoside derivative widely employed in solid-phase oligonucleotide synthesis. The 4,4'-dimethoxytrityl (DMTr) group at the 5'-position serves as a temporary protecting group, selectively removable under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) . This compound is pivotal in phosphoramidite chemistry, enabling controlled elongation of DNA strands. Its structure includes a 2'-deoxyribose sugar and a cytosine base, with the exocyclic amine (N4) often protected by acyl groups (e.g., benzoyl or acetyl) to prevent side reactions during synthesis .

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O6/c1-36-23-12-8-21(9-13-23)30(20-6-4-3-5-7-20,22-10-14-24(37-2)15-11-22)38-19-26-25(34)18-28(39-26)33-17-16-27(31)32-29(33)35/h3-17,25-26,28,34H,18-19H2,1-2H3,(H2,31,32,35)/t25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBLVFBRAADPJF-ZRRKCSAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473339 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76512-82-8 | |

| Record name | 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Steps in Synthesis:

-

- The dimethoxytrityl chloride is activated in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran.

- A base (e.g., pyridine or triethylamine) is added to facilitate the reaction.

Reaction with 2'-Deoxycytidine :

- The 2'-deoxycytidine is dissolved in an appropriate solvent (e.g., DMF or DMSO) and reacted with activated DMT chloride.

- The reaction is typically carried out under controlled temperature conditions (e.g., 0–25°C) to prevent side reactions.

-

- The crude product is purified using column chromatography (e.g., silica gel) to remove unreacted materials and by-products.

- High-performance liquid chromatography (HPLC) may be used for further refinement.

Reaction Scheme :

$$

\text{2'-Deoxycytidine} + \text{DMT-Cl} \xrightarrow{\text{Base}} \text{this compound}

$$

Alternative Protection Strategies

In some cases, modified versions of the compound are synthesized by introducing additional protective groups at other positions, such as N4-acetylation or N4-isobutyrylation. These modifications enhance stability and functionality for specific applications.

N4-Acetylation Method :

- Protect the 5' hydroxyl group with DMT as described above.

- Acetylate the N4 position of cytosine using acetic anhydride in the presence of a catalyst (e.g., pyridine).

- Purify the product via crystallization or chromatography.

N4-Isobutyrylation Method :

- Protect the 5' hydroxyl group with DMT.

- React with isobutyric anhydride to introduce an isobutyryl group at the N4 position.

- Purify using similar techniques as above.

Optimized Reaction Conditions

The synthesis process can be optimized by controlling several parameters:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dichloromethane, DMF, or THF |

| Temperature | 0–25°C |

| Reaction Time | Typically 1–3 hours |

| Purification Method | Column Chromatography or HPLC |

| Yield | High yields (>85%) achievable |

Characterization

After synthesis, the compound is characterized using analytical techniques to confirm its structure and purity:

- NMR Spectroscopy : Used to verify the presence of DMT protection and confirm molecular structure.

- Mass Spectrometry (MS) : Determines molecular weight and purity.

- HPLC Analysis : Ensures high purity (>97%) suitable for research applications.

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | C30H31N3O6 | 545.6 g/mol | DMT-protected hydroxyl group |

| N4-Acetyl-Variant | C32H33N3O7 | 571.6 g/mol | DMT-protected + N4-acetyl group |

| N4-Isobutyryl-Variant | C34H37N3O7 | ~600 g/mol | DMT-protected + N4-isobutyryl group |

Notes on Applications

The synthesized compound plays a vital role in:

- Oligonucleotide synthesis for genetic research.

- Development of DNA probes and primers for PCR.

- Pharmaceutical formulations targeting antiviral and anticancer therapies.

科学的研究の応用

Nucleic Acid Synthesis

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research applications, including:

- Gene Therapy : Modified nucleosides like this compound enhance the stability and efficacy of therapeutic oligonucleotides.

- Molecular Diagnostics : It is used to create probes for detecting specific nucleic acid sequences in various diseases.

Case Study : Research has demonstrated the successful incorporation of this compound into oligonucleotides for therapeutic applications, showcasing improved targeting and reduced off-target effects in gene therapy trials .

Pharmaceutical Development

The compound is extensively used in the development of antiviral and anticancer drugs. Modified nucleosides play a critical role in:

- Enhancing Therapeutic Efficacy : By improving the pharmacokinetic properties of drugs.

- Reducing Side Effects : The modification helps in minimizing toxicity while maximizing therapeutic action.

Data Table: Applications in Drug Development

| Application | Description | Example Use Case |

|---|---|---|

| Antiviral Drugs | Development of nucleoside analogs | Treatment of viral infections |

| Anticancer Drugs | Synthesis of modified nucleosides | Targeted therapy for specific cancer types |

Biotechnology

In biotechnology, this compound is instrumental in:

- Designing DNA Probes : For polymerase chain reaction (PCR) applications, facilitating accurate DNA amplification.

- Creating Primers : Essential for various molecular biology techniques.

Case Study : The use of this compound in PCR has led to significant improvements in amplification efficiency and specificity, particularly in low-template scenarios .

Research in Epigenetics

This compound is valuable for studies focusing on gene regulation mechanisms. Its applications include:

- Understanding Epigenetic Modifications : Researchers utilize it to explore how changes in nucleic acid structures affect gene expression.

- Investigating DNA Methylation Patterns : The compound aids in studying the implications of methylation on gene activity.

Diagnostic Tools

This compound enhances diagnostic assays by:

- Improving Sensitivity and Specificity : Its incorporation into diagnostic tests leads to better detection rates for various diseases.

- Facilitating Rapid Testing Methods : The compound's properties allow for quicker results in clinical settings.

Data Table: Diagnostic Applications

| Diagnostic Method | Description | Impact |

|---|---|---|

| PCR Assays | Amplification of target DNA sequences | Increased detection sensitivity |

| Hybridization Tests | Detection of specific nucleic acid sequences | Enhanced specificity and accuracy |

作用機序

The primary function of 5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine is to act as a protected intermediate in oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group during the stepwise addition of nucleotides. The protecting group is removed under acidic conditions to expose the 5’-hydroxyl group, allowing for the next nucleotide to be added. This process is repeated until the desired oligonucleotide sequence is synthesized.

類似化合物との比較

Protection Patterns and Functional Modifications

The structural and functional diversity of DMTr-dC analogs arises from variations in protecting groups and nucleobase/sugar modifications. Key examples include:

Deprotection Kinetics

Orthogonal deprotection strategies are essential for multi-step syntheses:

Structural Characterization

Advanced analytical techniques (e.g., ¹H/¹³C/³¹P NMR, ESI-MS) confirm the integrity of DMTr-dC analogs. For example, 1,3-¹⁵N₂-labeled uridine derivatives exhibited distinct NMR shifts (δ 8.15 ppm for H6; δ 150.2 ppm for C2) .

生物活性

5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine (DMT-dC) is a nucleoside analog that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in therapeutic settings, including anti-infection, cancer treatment, and immunology. Below is a detailed examination of its biological activity, supported by data tables and research findings.

- Molecular Formula : C₃₇H₃₅N₃O₇

- Molecular Weight : 633.70 g/mol

- CAS Number : 67219-55-0

- Purity : ≥99.0% (by HPLC)

DMT-dC exhibits a multifaceted mechanism of action that impacts various biological pathways:

- Antiviral Activity : DMT-dC has shown efficacy against several viruses, including HIV, HBV, and HCV. It acts by inhibiting viral replication through interference with nucleic acid synthesis.

- Antitumor Effects : The compound induces apoptosis in cancer cells and modulates cell cycle progression. It has been linked to the activation of apoptotic pathways and inhibition of tumor growth.

- Immunomodulation : DMT-dC influences immune responses by modulating cytokine production and enhancing T-cell activation.

Biological Activities Overview

Case Study 1: Antiviral Efficacy

A study demonstrated that DMT-dC effectively reduced viral loads in cell cultures infected with HIV and HCV. The compound was shown to inhibit the activity of viral proteases, which are crucial for viral maturation and replication.

Case Study 2: Antitumor Activity

In vitro studies on various cancer cell lines indicated that DMT-dC induces significant apoptosis through the activation of caspase pathways. The compound was tested against breast cancer and leukemia cell lines, showing IC50 values in the low micromolar range.

Case Study 3: Immunological Effects

Research highlighted that DMT-dC enhances the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in macrophages. This suggests its potential use as an immunotherapeutic agent to boost immune responses against tumors or infections.

Q & A

Q. What are the standard synthetic protocols for preparing 5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine derivatives?

- Methodological Answer : The synthesis typically involves DMTr-Cl (4,4′-dimethoxytrityl chloride) as the tritylating agent under anhydrous conditions. Key steps include:

- Protection of the exocyclic amine : N4-benzoyl or N4-acetyl groups are commonly used to protect the cytidine amine. For example, 5-t-butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine is reacted with DMTr-Cl in pyridine under argon .

- Tritylation : DMTr-Cl (1.2–1.5 equivalents) is added to the nucleoside in pyridine or DMF, often with catalysts like NEt3 or DMAP .

- Purification : Silica gel chromatography with gradients of methanol in dichloromethane (e.g., 5% MeOH/CH2Cl2) yields pure products (up to 92% yield) .

Q. Which protecting groups are used for the 3′-OH position during 5′-DMTr protection, and how are they removed?

- Methodological Answer :

- 3′-OH protection : tert-Butyldimethylsilyl (TBDMS) groups are widely used. For example, TBDMS-Cl (1.5 equivalents) in DMF with imidazole (3 equivalents) selectively protects the 3′-OH, leaving the 5′-OH free for DMTr attachment .

- Deprotection : TBDMS groups are removed using fluoride-based reagents (e.g., triethylamine trihydrofluoride) or aqueous ammonia (e.g., 28–30% NH4OH at 55°C for 4–16 hours) .

Advanced Research Questions

Q. How can competing tritylation at the 3′-OH position be minimized during 5′-DMTr protection?

- Methodological Answer : Competing 3′-tritylation is mitigated by:

- Pre-protection of 3′-OH : Prior silylation (e.g., TBDMS) blocks the 3′-OH, ensuring DMTr-Cl reacts exclusively at the 5′-OH .

- Solvent optimization : Pyridine or DMF enhances regioselectivity by stabilizing intermediates .

- Stoichiometric control : Limiting DMTr-Cl to 1.2 equivalents reduces over-tritylation .

Q. What analytical techniques are critical for characterizing DMTr-protected intermediates?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity (e.g., absence of 3′-OH signals) and DMTr integration (distinct aromatic proton signals at δ 6.8–7.4 ppm) .

- Mass spectrometry : Negative-ion ESI-MS validates molecular weight (e.g., [M−H]⁻ at m/z 746.32 for TBDMS-protected derivatives) .

- TLC monitoring : Rf values in CH2Cl2/MeOH (95:5) track reaction progress .

Q. How do solvent systems and catalysts influence coupling efficiency in phosphoramidite synthesis?

- Methodological Answer :

- Solvent choice : Anhydrous CH2Cl2 or acetonitrile minimizes side reactions. For example, CH2Cl2 enhances phosphoramidite coupling yields (88–95%) compared to THF .

- Catalysts : 1-Methylimidazole (0.1–0.2 equivalents) or tetrazole derivatives (e.g., Activator 42™) accelerate coupling by protonating the phosphoramidite .

- Base additives : N,N-Diisopropylethylamine (DIPEA) neutralizes HCl byproducts, improving reaction kinetics .

Q. What strategies resolve contradictory reports on DMTr stability under acidic conditions?

- Methodological Answer : Conflicting data arise from varying acid strengths and reaction times. For example:

- Mild conditions : 3% dichloroacetic acid (DCA) in CH2Cl2 removes DMTr in 2–3 minutes without depurination .

- Harsh conditions : Prolonged exposure to 80% acetic acid hydrolyzes DMTr but risks nucleobase damage .

- Validation : Parallel experiments with controlled pH and LC-MS monitoring are recommended to reconcile discrepancies .

Data Contradiction Analysis

Q. Why do different studies report varying yields for DMTr protection (75–92%)?

- Methodological Answer : Yield disparities stem from:

- Reagent purity : DMTr-Cl with >98% purity reduces side products .

- Moisture control : Strict anhydrous conditions (argon atmosphere) prevent DMTr-Cl hydrolysis .

- Workup protocols : Aqueous extraction (e.g., NaHCO3 washes) vs. direct evaporation impacts recovery .

Method Optimization

Q. How can phosphoramidite synthesis be scaled without compromising yield?

- Methodological Answer :

- Pre-activation : Pre-mixing phosphoramidites with 1H-tetrazole (0.45 M) for 30 seconds before coupling improves efficiency .

- Temperature control : Reactions at 0°C reduce thermal degradation of acid-labile DMTr groups .

- Solid-phase supports : CPG (controlled pore glass) with pre-attached DMTr-nucleosides enables automated, high-throughput synthesis .

Safety and Handling

Q. What precautions are essential when handling DMTr-protected compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。